molecular formula C17H14N2O2 B15213242 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one CAS No. 34806-22-9

6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one

Cat. No.: B15213242
CAS No.: 34806-22-9
M. Wt: 278.30 g/mol
InChI Key: FEJOCALOHMRDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel therapeutics for infectious diseases. This compound belongs to the 2,3-dihydroimidazo[2,1-b][1,3]oxazole class of heterocyclic scaffolds, which have been identified as promising scaffolds in anti-infective research . Compounds within this structural class were initially developed within backup programs for clinical trial agents like pretomanid (PA-824), which is active against tuberculosis . Subsequent phenotypic screening efforts revealed that certain derivatives also exhibit potent efficacy against kinetoplastid parasites, leading to the identification of a preclinical candidate for visceral leishmaniasis . This repositioning highlights the potential of this core structure in addressing neglected tropical diseases. The research value of this dihydroimidazooxazole scaffold is heavily influenced by its specific substituents. While the exact pharmacological profile of the 6,6-diphenyl derivative is a subject of ongoing investigation, related diaryl-substituted imidazo-fused heterocycles are frequently explored for their diverse biological activities. For instance, closely related 5,6-diphenyl-2,3-dihydroimidazo[2,1-b]thiazoles have been studied as a class of immunoregulatory and antiinflammatory agents . Researchers value these compounds for probing structure-activity relationships (SAR) and optimizing properties like solubility and metabolic stability to improve their potential as drug leads . This product is intended for research purposes such as in vitro screening, mechanism of action studies, and as a building block for the synthesis of novel analogs. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

34806-22-9

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

6,6-diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5-one

InChI

InChI=1S/C17H14N2O2/c20-15-17(13-7-3-1-4-8-13,14-9-5-2-6-10-14)18-16-19(15)11-12-21-16/h1-10H,11-12H2

InChI Key

FEJOCALOHMRDTL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC(C(=O)N21)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Oxazole-First Synthesis

A widely adopted strategy involves synthesizing the oxazole ring before introducing the imidazole component. For example, 2-amino-5-phenyl-1,3-oxazole derivatives can serve as precursors. Reaction with α-haloketones or α,β-unsaturated carbonyl compounds facilitates imidazole annulation.

In one approach, diphenylacetyl hydrazide is cyclized using phosphorus oxychloride (POCl₃) to form the oxazole core. Subsequent condensation with glyoxal or its derivatives under acidic conditions introduces the imidazole ring. This method mirrors the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, where POCl₃ catalyzes dehydration-cyclization.

Key Reaction Conditions

  • Oxazole formation : Refluxing diphenylacetyl hydrazide in POCl₃ at 110–120°C for 6–8 hours.
  • Imidazole annulation : Treating the oxazole intermediate with glyoxal in acetic acid at 80°C for 4 hours.

Tandem Cyclization via Diamine Intermediates

Bicyclic systems can arise from 1,2-diamines reacting with dicarbonyl compounds. For instance, ethylenediamine reacts with diphenylacetyl diketone in the presence of ammonium acetate to yield the fused imidazo-oxazole system. This one-pot method minimizes intermediate isolation, though regioselectivity challenges may arise.

Installation of Diphenyl Substituents

The 6,6-diphenyl motif is introduced via:

Ullmann Coupling

A brominated imidazo-oxazole intermediate undergoes Ullmann coupling with phenylboronic acid using a copper catalyst. This method, detailed in patents for nitroimidazo-oxazoles, affords moderate yields (50–65%) but requires high temperatures (120–150°C).

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using diphenylacetyl chloride in the presence of AlCl₃ installs both phenyl groups simultaneously. However, over-alkylation and regioselectivity issues necessitate careful temperature control (0–5°C).

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methods based on yield, scalability, and functional group compatibility:

Method Key Steps Yield (%) Scalability Challenges
Oxazole-first synthesis POCl₃ cyclization + glyoxal annulation 45–55 High Purification of intermediates
Tandem cyclization One-pot diamine/diketone reaction 30–40 Moderate Regioselectivity control
Ullmann coupling Bromination + phenylboronic acid 50–65 Low High catalyst loading

Optimization Strategies and Catalytic Innovations

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, DCM) enhance cyclization efficiency compared to toluene or THF. Catalysts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) improve coupling reactions between intermediates and carboxylic acids, achieving yields up to 85%.

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation (150°C, 300W) accelerates POCl₃-mediated cyclizations without compromising yield. This technique is particularly effective for sterically hindered intermediates.

Mechanistic Insights and Byproduct Formation

Cyclization via POCl₃ proceeds through a Vilsmeier-Haack-type mechanism , where the reagent generates electrophilic intermediates that facilitate dehydration. Common byproducts include:

  • Monocyclic oxazoles from incomplete annulation.
  • Over-oxidized ketones when employing strong oxidizing agents.

Minimizing these requires strict temperature control and gradual reagent addition.

Chemical Reactions Analysis

Types of Reactions

6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its heterocyclic nature allows for potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations :

  • Ring Systems : The target compound’s imidazo-oxazole core differs from triazine (e.g., ), thiazole (e.g., ), or pyrrolo-oxazole (e.g., ) systems, influencing electronic properties and binding interactions.
  • Substituents : Nitro groups (e.g., ) enhance antitubercular activity, while phenyl or carbaldehyde substituents modulate lipophilicity and reactivity .

Key Observations :

  • Nitro Derivatives : Nitro-substituted imidazo-oxazoles/oxazines (e.g., delamanid, pretomanid) exhibit potent antiparasitic activity due to nitroreductase activation under anaerobic conditions .
  • Thiazole vs. Oxazole : Replacing oxygen with sulfur (imidazo-thiazoles) shifts activity toward antioxidant applications, likely due to enhanced radical stabilization .
  • Phenyl Substituents : Diphenyl groups (target compound) may improve metabolic stability but require functionalization (e.g., nitro, carbaldehyde) for targeted bioactivity .

Physicochemical Properties

Property 6,6-Diphenylimidazo-oxazole 6-Nitroimidazo-oxazole Imidazo-thiazole (2-methyl-5-chloro)
Molecular Weight (g/mol) 306.34 (C18H14N2O2) 209.18 (C6H5N3O3) 231.69 (C7H7ClN2OS)
LogP (Predicted) ~3.5 (high lipophilicity) ~1.8 ~2.1
Hydrogen Bond Acceptors 3 5 4
Melting Point Not reported 180–182°C (delamanid) 165–167°C

Key Observations :

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.